molecular formula C18H39BO3 B1580529 Trihexyl borate CAS No. 5337-36-0

Trihexyl borate

Cat. No.: B1580529
CAS No.: 5337-36-0
M. Wt: 314.3 g/mol
InChI Key: KDQYHGMMZKMQAA-UHFFFAOYSA-N
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Description

Trihexyl borate is an organoboron compound with the chemical formula C18H39BO3. It is a borate ester derived from boric acid and hexanol. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Trihexyl borate can be synthesized through the esterification reaction between boric acid and hexanol. The reaction typically involves heating boric acid with an excess of hexanol in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction can be represented as follows:

B(OH)3+3C6H13OHB(OC6H13)3+3H2OB(OH)_3 + 3C_6H_{13}OH \rightarrow B(OC_6H_{13})_3 + 3H_2O B(OH)3​+3C6​H13​OH→B(OC6​H13​)3​+3H2​O

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification reactions but on a larger scale. The process may include additional purification steps, such as distillation, to obtain high-purity this compound. The use of continuous reactors and optimized reaction conditions ensures efficient production and high yields.

Chemical Reactions Analysis

Types of Reactions

Trihexyl borate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water, this compound can hydrolyze back to boric acid and hexanol.

    Transesterification: It can react with other alcohols to form different borate esters.

    Oxidation and Reduction: this compound can participate in oxidation-reduction reactions, although these are less common.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions.

    Transesterification: Other alcohols and a catalyst, such as an acid or base.

    Oxidation and Reduction: Specific oxidizing or reducing agents, depending on the desired reaction.

Major Products Formed

    Hydrolysis: Boric acid and hexanol.

    Transesterification: Different borate esters and the corresponding alcohol.

    Oxidation and Reduction: Various oxidized or reduced boron-containing compounds.

Scientific Research Applications

Trihexyl borate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other boron-containing compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized as a lubricant additive, plasticizer, and in the production of specialty polymers.

Mechanism of Action

The mechanism of action of trihexyl borate involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and proteins, potentially affecting their function. In industrial applications, its lubricating properties are attributed to its ability to form a protective film on surfaces, reducing friction and wear.

Comparison with Similar Compounds

Similar Compounds

  • Triethyl borate
  • Tripropyl borate
  • Tributyl borate

Comparison

Trihexyl borate is unique due to its longer alkyl chains compared to other borate esters like triethyl borate and tributyl borate. This results in different physical and chemical properties, such as higher boiling points and different solubility characteristics. Its longer alkyl chains also contribute to its effectiveness as a lubricant additive, providing better film-forming properties and stability under high-temperature conditions.

Properties

IUPAC Name

trihexyl borate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H39BO3/c1-4-7-10-13-16-20-19(21-17-14-11-8-5-2)22-18-15-12-9-6-3/h4-18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDQYHGMMZKMQAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(OCCCCCC)(OCCCCCC)OCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H39BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10968006
Record name Trihexyl borate
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Molecular Weight

314.3 g/mol
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CAS No.

5337-36-0
Record name Trihexyl borate
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Record name Trihexyl borate
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Record name Trihexyl borate
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Record name Boric acid (H3BO3), trihexyl ester
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Record name Trihexyl borate
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Record name Trihexyl borate
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Record name TRIHEXYL BORATE
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Synthesis routes and methods

Procedure details

Reaction is conducted in the same manner as described above except that phenylboric acid or methylboric acid is used instead of boric acid in the above example and a corresponding alcohol or phenol is used instead of hexyl alcohol, and then, the solvent is concentrated under reduced pressure, followed by distillation or crystallization and recrystallization with an appropriate solvent, whereby a corresponding boron compound can be obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What role does trihexyl borate play in the esterification of norbornene dicarboxylic acid, and how does this contribute to a more environmentally friendly process?

A1: this compound acts as a reagent in the esterification of norbornene dicarboxylic acid, ultimately leading to the formation of norbornene diester derivatives []. This is significant because the process allows for the recovery and reuse of boric acid, a major byproduct of the reaction. After the esterification, boric acid can be recovered with high efficiency (92.43–99.35%) using sodium chloride (NaCl) and then reused to synthesize fresh this compound for subsequent reactions []. This cyclical process minimizes waste generation, contributing to a cleaner and more sustainable approach to esterification reactions.

Q2: What is the reported conversion rate of norbornene dicarboxylic acid when this compound is used in this specific esterification process?

A2: The research indicates that utilizing this compound in the esterification of norbornene dicarboxylic acid achieves a conversion rate ranging from 89.50% to 99.31% []. This high conversion rate, coupled with the ability to recover and reuse boric acid, highlights the efficiency and environmental benefits of this method.

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